
3-Bromo-4-iodopyridine
Overview
Description
3-Bromo-4-iodopyridine (CAS 89167-19-1) is a halogenated pyridine derivative with the molecular formula C₅H₃BrIN and a molecular weight of 298.90 g/mol. It is widely employed in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and advanced materials.
Biological Activity
3-Bromo-4-iodopyridine (CHBrIN) is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is characterized by the presence of bromine and iodine substituents on the pyridine ring. Its molecular structure influences its reactivity and interactions with biological targets. The compound's CAS number is 89167-19-1, and it has been studied for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Antiviral | Potential effectiveness against certain viral infections. |
Anticancer | Investigated for its ability to inhibit cancer cell proliferation. |
The mechanism of action for this compound involves interactions with specific biological pathways:
- CYP1A2 Inhibition: The compound acts as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism .
- BBB Permeability: It is permeant to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects .
Case Studies and Research Findings
-
Antimicrobial Activity:
A study evaluated the antimicrobial properties of various halogenated pyridines, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent. -
Anticancer Properties:
Research focused on the anticancer effects of halogenated pyridines revealed that this compound exhibited cytotoxicity against several cancer cell lines. The compound's ability to induce apoptosis was noted, suggesting a possible therapeutic role in cancer treatment. -
Antiviral Activity:
Preliminary investigations into the antiviral properties of this compound showed promising results against specific viral strains. Further studies are required to elucidate its mechanism and efficacy.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
Parameter | Value |
---|---|
Log Kp (Skin Permeation) | -6.48 cm/s |
Log Po/w (iLOGP) | 1.89 |
CYP Inhibition | CYP1A2 (Yes), Others (No) |
These parameters indicate favorable absorption characteristics and suggest that the compound may be suitable for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-4-iodopyridine, and how do reaction conditions influence yield?
- Methodological Answer : Five synthesis routes are documented ():
Route | Reagents/Conditions | Yield | Key Factors |
---|---|---|---|
1 | CuI, Pd(PPh₃)₂Cl₂, DMF, DIPEA, 24h, RT | 88% | Catalyst choice (Pd vs. Cu), solvent polarity |
2 | n-BuLi, THF, I₂, -78°C | 41% | Low-temperature lithiation avoids side reactions |
4 | Octyl triflate/MeOTf, DCM, RT | 98% | Electrophilic triflate enhances reactivity |
- For reproducibility, prioritize Route 4 for high yield, but confirm purity via GC/HPLC (). Lower yields in Routes 2–3 may stem from incomplete halogen exchange or competing side reactions.
Q. How can physical properties (e.g., density, boiling point) inform experimental design?
- Boiling point: 264°C (requires high-temperature setups).
- Density: 2.347 g/cm³ (indicates heavy halogenation; use inert handling).
- Refractive index: 1.665 (useful for monitoring reaction progress via polarimetry).
- These properties dictate solvent selection (e.g., high-boiling solvents like DMF) and safety protocols (e.g., ventilation for volatile byproducts).
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) due to skin/eye irritation risks ().
- Avoid inhalation; work in fume hoods (flash point: 113.5°C; ).
- Store in inert, airtight containers away from light to prevent decomposition ().
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in halogenated pyridines?
- Methodology : Use SHELXL ( ) for small-molecule refinement. For this compound derivatives (e.g., 3-amino-5-bromo-2-iodopyridine, ), collect high-resolution X-ray data (Cu-Kα radiation). Analyze bond lengths (C–Br: ~1.89 Å, C–I: ~2.09 Å) to confirm regiochemistry and intermolecular halogen bonding ( ).
Q. What strategies control regioselectivity in cross-coupling reactions of this compound?
- Approach :
- Buchwald-Hartwig amination : Iodine at C4 reacts preferentially with Pd catalysts (e.g., Pd(PPh₃)₄) due to lower bond dissociation energy (C–I vs. C–Br).
- Suzuki coupling : Bromine at C3 selectively couples under mild conditions (e.g., Pd(OAc)₂, K₂CO₃ in DMF; ).
- Validate selectivity via LC-MS and ¹H/¹³C NMR ( ).
Q. How can contradictory literature data on reaction yields be systematically analyzed?
- Case Study : Route 2 () yields 41% vs. Route 4 (98%). Contradictions arise from:
- Catalyst efficiency : Pd vs. Cu systems (Route 1 vs. 4).
- Temperature sensitivity : Low-temperature lithiation (Route 2) may limit iodine incorporation.
- Resolve via DOE (Design of Experiments) testing variables (catalyst loading, solvent polarity) and tracking intermediates via FT-IR ().
Q. Which analytical techniques best verify purity and structural integrity?
- Recommended Workflow :
GC-MS/HPLC (): Confirm purity (>95% by GC).
Elemental Analysis : Match Br/I ratios to theoretical values (C₅H₃BrIN: Br 25.7%, I 43.7%).
Multinuclear NMR : ¹H NMR (δ 7.5–8.5 ppm for pyridine protons), ¹³C NMR (C–I: ~95 ppm, C–Br: ~110 ppm; ).
Comparison with Similar Compounds
Physical and Chemical Properties
- Boiling Point : 264°C at 760 mmHg .
- Density : 2.347 g/cm³ .
- Solubility : Soluble in DMSO, DMF, and DCM; requires sonication for full dissolution .
- Storage : Stable at −80°C for 6 months or −20°C for 1 month .
Comparison with Similar Halogenated Pyridines
The following table compares 3-Bromo-4-iodopyridine with structurally related compounds:
Reactivity and Functional Group Influence
- Halogen Position: this compound’s para-dihalogenated structure facilitates sequential cross-coupling (e.g., Sonogashira), whereas 3-Bromo-2-iodopyridine favors ortho-directed reactions . Electron-withdrawing groups (e.g., Cl, F in 3-Bromo-2-chloro-5-fluoropyridine) enhance electrophilicity for nucleophilic substitution .
Steric Effects :
Industrial and Pharmaceutical Relevance
Properties
IUPAC Name |
3-bromo-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDNPXCBLVOBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680551 | |
Record name | 3-Bromo-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89167-19-1 | |
Record name | 3-Bromo-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89167-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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